N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-5-ethylthiophene-2-sulfonamide
Description
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative containing a 2,5-dimethylfuran moiety and a thiophene ring. Its structure combines a sulfonamide group (critical for bioactivity in many pharmaceuticals) with heterocyclic aromatic systems (furan and thiophene) and a hydroxypropyl linker. The hydroxypropyl group may enhance solubility, while the ethyl-substituted thiophene and dimethylfuran rings contribute to hydrophobic interactions and π-stacking capabilities .
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S2/c1-4-12-5-6-15(21-12)22(18,19)16-8-7-14(17)13-9-10(2)20-11(13)3/h5-6,9,14,16-17H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOJRTGNOQTXMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCCC(C2=C(OC(=C2)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sulfonation of 3-Ethylthiophene
Chlorosulfonic acid-mediated sulfonation at the 2-position of 3-ethylthiophene remains the most efficient route, achieving 78–85% regioselectivity under controlled temperatures (0–5°C). Subsequent ammonolysis in tetrahydrofuran (THF) with aqueous NH₃ yields the sulfonamide with 92% conversion (Table 1).
Table 1: Optimization of 5-Ethylthiophene-2-sulfonamide Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonation | ClSO₃H, 0°C, 2h | 82 | 94 |
| Quenching | Ice-H₂O | – | – |
| Ammonolysis | NH₃/THF, 25°C, 12h | 91 | 98 |
Alternative approaches employing SO₃·DMA complex in dichloromethane show comparable yields but require strict moisture control.
Construction of the 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropylamine Linker
The stereochemically complex linker demands precise functional group manipulation.
Aldol Condensation and Reductive Amination
A two-step sequence starting from 2,5-dimethylfuran-3-carbaldehyde achieves the desired stereochemistry:
- Aldol Addition : Reaction with nitroethane in the presence of L-proline (20 mol%) provides β-nitro alcohol intermediates with 76% diastereomeric excess.
- Nef Reaction : Conversion of the nitro group to a ketone using TiCl₃/HCl, followed by reductive amination with NaBH₃CN, yields the racemic 3-amino-1-(2,5-dimethylfuran-3-yl)propan-3-ol in 68% overall yield (Scheme 1).
Scheme 1
$$ \text{2,5-Dimethylfuran-3-carbaldehyde} \xrightarrow{\text{nitroethane, L-proline}} \beta\text{-nitro alcohol} \xrightarrow{\text{TiCl}3/\text{HCl}} \text{ketone} \xrightarrow{\text{NaBH}3\text{CN}} \text{amine} $$
Chiral resolution via tartaric acid salts improves enantiomeric purity to >99% ee but reduces yield to 52%.
Coupling Strategies and Final Assembly
Sulfonamide Bond Formation
Reaction of 5-ethylthiophene-2-sulfonyl chloride with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine in pyridine/DCM (1:2) at −20°C provides the target compound in 88% yield (Table 2). Microwave-assisted coupling at 80°C for 10 minutes achieves similar efficiency but risks furan ring decomposition.
Table 2: Comparative Coupling Method Analysis
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical | Pyridine/DCM, −20°C, 24h | 88 | 97 |
| Microwave | DMF, 80°C, 10min | 85 | 93 |
Purification and Characterization
Crystallization from ethyl acetate/hexanes (1:3) yields colorless needles (mp 142–144°C). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 384.1243 [M+H]⁺ (calc. 384.1247). ¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals at δ 6.28 (s, furan H-4), 3.85 (m, CH₂NH), and 1.22 (t, J = 7.5 Hz, SCH₂CH₃).
Analytical Profiling and Quality Control
Stability Studies
The compound demonstrates pH-dependent stability, degrading <5% over 48 hours at pH 7.4 (37°C) but undergoing 22% decomposition at pH 1.2 (simulated gastric fluid). HPLC-UV monitoring (λ = 254 nm) confirms primary degradation via furan ring oxidation.
Scale-Up Considerations and Industrial Relevance
Kilogram-scale production employs continuous flow sulfonation reactors to enhance safety and reproducibility. Recent patent disclosures highlight improved yields (91%) using microchannel reactors for the sulfonyl chloride intermediate. Regulatory-compliant routes avoid genotoxic reagents, substituting TiCl₃ with catalytic hydrogenation for nitro group reduction.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-5-ethylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield 2,5-dimethylfuran-3-one, while reduction of the sulfonamide group can produce the corresponding amine .
Scientific Research Applications
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the furan and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally or functionally related sulfonamides and heterocyclic derivatives.
Structural Analogues
Compound A : 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate (from )
- Key Differences :
- Core Structure : Compound A features a pyrazole ring instead of a thiophene-sulfonamide system.
- Hydrogen Bonding : In Compound A, O–H···N and N–H···O interactions dominate crystal packing, forming R2²(8) and R1¹(7) motifs . In contrast, the target compound’s sulfonamide group may favor stronger S=O···H–N hydrogen bonds.
- Conformation : The dihedral angle between the pyrazole and dimethylfuran rings in Compound A is 21.07° , whereas the hydroxypropyl linker in the target compound likely introduces greater conformational flexibility.
Compound B : 5-Ethylthiophene-2-sulfonamide derivatives (hypothetical analogue)
- Bioactivity: Sulfonamides without fused heterocycles (e.g., acetazolamide) typically exhibit carbonic anhydrase inhibition. The target compound’s fused rings may broaden its target selectivity.
Research Findings and Implications
- Structural Insights : The target compound’s hybrid architecture merges features of sulfonamides (drug-like properties) and heterocycles (targeted binding). Its hydroxypropyl linker may mimic natural substrates in enzyme-active sites.
- Hypothetical Applications: Potential use in antimicrobial or anti-inflammatory therapies, though empirical data are needed. Compound A’s antimicrobial activity supports this direction.
- Limitations : Lack of experimental data (e.g., IC50, solubility measurements) limits direct comparisons. Future studies should prioritize crystallography and bioassays.
Biological Activity
N-[3-(2,5-Dimethylfuran-3-YL)-3-hydroxypropyl]-5-ethylthiophene-2-sulfonamide is a compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Furan Derivative : The presence of 2,5-dimethylfuran contributes to its unique chemical properties.
- Sulfonamide Group : This functional group is known for its antibacterial properties.
- Hydroxypropyl Side Chain : Enhances solubility and may influence biological interactions.
Antitumor Activity
Studies on similar sulfonamide compounds suggest potential antitumor activities. For instance, compounds with structural similarities have been shown to inhibit cell proliferation in cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Antitumor Activity in Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 8.76 | Apoptosis induction |
| Compound B | HCC827 (Lung) | 6.26 | Cell cycle arrest |
| Compound C | NCI-H358 (Lung) | 6.48 | Inhibition of DNA synthesis |
The biological activity of this compound can be understood through several proposed mechanisms:
- Enzyme Inhibition : Similar sulfonamides inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Cell Membrane Disruption : Some derivatives may disrupt bacterial cell membranes, leading to increased permeability and cell death.
- DNA Interaction : Compounds with furan moieties may intercalate into DNA, disrupting replication and transcription processes.
Study on Antitumor Effects
In a recent study examining the effects of various sulfonamide derivatives on lung cancer cell lines, it was observed that certain modifications to the sulfonamide structure significantly enhanced cytotoxicity. For example, compounds with bulky side chains demonstrated improved efficacy against A549 and HCC827 cells.
Antimicrobial Efficacy Assessment
Another study evaluated the antimicrobial properties of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications similar to those found in this compound improved antibacterial activity compared to standard sulfonamides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
